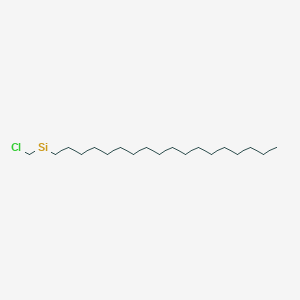

Ctadecylmethylchlorosilane

Description

Properties

Molecular Formula |

C19H39ClSi |

|---|---|

Molecular Weight |

331.0 g/mol |

InChI |

InChI=1S/C19H39ClSi/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20/h2-19H2,1H3 |

InChI Key |

SLKWOCJQTISFNS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[Si]CCl |

Origin of Product |

United States |

Preparation Methods

Ctadecylmethylchlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of chloromethylsilane with a long-chain alkyl halide under anhydrous conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Ctadecylmethylchlorosilane undergoes various types of chemical reactions, including:

Hydrolysis: When exposed to water, it hydrolyzes to form silanols and hydrochloric acid.

Alcoholysis: Reacts with alcohols to form alkoxysilanes and hydrochloric acid.

Reduction: Can be reduced by alkali metals to form polysilanes.

Substitution: Undergoes nucleophilic substitution reactions with various nucleophiles, such as amines and thiols.

Common reagents used in these reactions include water, alcohols, alkali metals, and nucleophiles. The major products formed from these reactions are silanols, alkoxysilanes, polysilanes, and substituted silanes .

Scientific Research Applications

Ctadecylmethylchlorosilane has a wide range of applications in scientific research, including:

Surface Modification: Used to modify the surface properties of materials, such as increasing hydrophobicity or enhancing adhesion.

Nanoparticle Synthesis: Employed in the synthesis of nanoparticles for targeted drug delivery and imaging applications.

Polymer Chemistry: Acts as a cross-linking agent in the production of silicone-based polymers and resins.

Biomedical Applications: Utilized in the development of biocompatible coatings and materials for medical devices

Mechanism of Action

The mechanism of action of Ctadecylmethylchlorosilane involves its ability to form stable bonds with various substrates through the formation of siloxane linkages. These linkages are formed through the hydrolysis and condensation of the chlorosilane groups, resulting in the formation of a stable silicon-oxygen-silicon network. This network imparts unique properties to the modified materials, such as increased hydrophobicity, chemical resistance, and mechanical strength .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Chloro(dimethyl)octadecylsilane

- Molecular Formula : C₂₀H₄₃ClSi

- Molecular Weight : 347.094 g/mol

- CAS Registry Number : 18643-08-8

- Synonyms: Octadecyldimethylchlorosilane, Chlorodimethyloctadecylsilane .

Structural Features :

Dimethyloctadecylchlorosilane consists of a silicon atom bonded to:

- One chlorine atom,

- Two methyl groups (CH₃),

- One octadecyl (C₁₈H₃₇) chain .

The long alkyl chain confers hydrophobicity, making it ideal for surface modification applications, such as creating water-repellent coatings or functionalizing silica in chromatography .

Reactivity :

Like other chlorosilanes, it reacts vigorously with water or alcohols, releasing hydrochloric acid (HCl) and forming siloxane bonds. The steric bulk of the octadecyl group may slow hydrolysis compared to smaller chlorosilanes .

Comparison with Similar Chlorosilanes

Structural and Molecular Comparisons

Hazard Profiles

Research Findings and Industrial Relevance

- Dimethyloctadecylchlorosilane is preferred in chromatography for its ability to create non-polar stationary phases, outperforming shorter-chain analogs like trimethylchlorosilane in separating hydrophobic analytes .

- Trimethylchlorosilane is more cost-effective for small-scale derivatization but lacks the durability of octadecyl-modified surfaces .

- Methyltrichlorosilane is critical in industrial silicone production but requires stringent safety protocols due to its high reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.